molecular formula C14H9ClN4O3 B5610922 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

Cat. No. B5610922
M. Wt: 316.70 g/mol
InChI Key: RYMQSHYSHAMFEG-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound incorporates structural motifs from several well-studied chemical families, including triazoles, benzoic acids, and furans. These groups are known for their versatile chemical properties, which allow for a wide range of applications in materials science, pharmaceuticals, and organic synthesis. The triazole ring, in particular, is a common motif in medicinal chemistry due to its mimicry of the amide bond and its ability to engage in hydrogen bonding.

Synthesis Analysis

While direct synthesis routes for "2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid" are not documented, related compounds offer insights into potential synthetic strategies. The synthesis of similar triazole-containing compounds often involves azide-alkyne cycloaddition reactions, known as click chemistry, or condensation reactions between hydrazides and carboxylic acids or their derivatives (Zareef, Iqbal, & Parvez, 2008). These methods could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing triazole rings is characterized by the potential for various types of intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions. For instance, the molecular structure of a closely related triazole compound demonstrated the capacity for hydrogen bonding and π-π interactions, which are crucial for the stabilization of molecular assemblies and could influence the solid-state properties of the target compound (Zareef, Iqbal, & Parvez, 2008).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to form hydrogen bonds with different targets in the biological system . This allows them to interact with a variety of enzymes and receptors, leading to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. Some derivatives have shown promising cytotoxic activity against certain cancer cell lines, while others have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications . There is a need for new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-chloro-5-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3/c15-12-3-1-9(5-11(12)14(20)21)13-4-2-10(22-13)6-18-19-7-16-17-8-19/h1-8H,(H,20,21)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMQSHYSHAMFEG-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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